N-(Azetidin-3-yl)cyclopropanesulfonamide;2,2,2-trifluoroacetic acid
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Overview
Description
N-(Azetidin-3-yl)cyclopropanesulfonamide;2,2,2-trifluoroacetic acid is a chemical compound that features an azetidine ring, a cyclopropanesulfonamide group, and a trifluoroacetic acid moiety
Synthetic Routes and Reaction Conditions:
Azetidine Synthesis: The azetidine ring can be synthesized through intramolecular cyclization reactions, often involving the use of azetidin-3-one as a starting material.
Cyclopropanesulfonamide Formation: Cyclopropanesulfonamide can be synthesized by reacting cyclopropanesulfonyl chloride with ammonia or an amine under appropriate conditions.
Trifluoroacetic Acid Addition: The trifluoroacetic acid moiety can be introduced through the reaction of the corresponding amine with trifluoroacetic anhydride or trifluoroacetic acid itself.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the azetidine ring or the cyclopropanesulfonamide group.
Reduction: Reduction reactions may target the azetidine ring or other functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the azetidine ring or the cyclopropanesulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst may be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound, potentially including carboxylic acids or ketones.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives with different functional groups attached to the azetidine ring or cyclopropanesulfonamide group.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with azetidine and cyclopropanesulfonamide functionalities. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways or target specific enzymes. Medicine: Industry: Use in the development of new materials or chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which N-(Azetidin-3-yl)cyclopropanesulfonamide;2,2,2-trifluoroacetic acid exerts its effects would depend on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Azetidine derivatives: Other azetidine-based compounds with different substituents.
Cyclopropanesulfonamide derivatives: Compounds featuring cyclopropanesulfonamide with varying functional groups.
Trifluoroacetic acid derivatives: Compounds containing trifluoroacetic acid or related functional groups.
Uniqueness: N-(Azetidin-3-yl)cyclopropanesulfonamide;2,2,2-trifluoroacetic acid is unique due to the combination of its azetidine ring, cyclopropanesulfonamide group, and trifluoroacetic acid moiety, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(azetidin-3-yl)cyclopropanesulfonamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S.C2HF3O2/c9-11(10,6-1-2-6)8-5-3-7-4-5;3-2(4,5)1(6)7/h5-8H,1-4H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJBCMWGIVNQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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